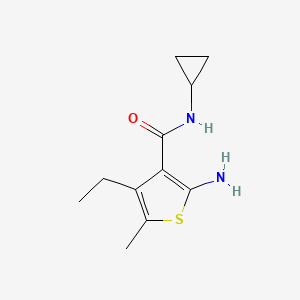
Ácido 2-(5-acetamido-1H-1,2,4-triazol-3-il)acético
Descripción general
Descripción
[5-(acetylamino)-1H-1,2,4-triazol-3-yl]acetic acid is an organic compound characterized by the presence of a triazole ring substituted with an acetamido group and an acetic acid moiety
Aplicaciones Científicas De Investigación
[5-(acetylamino)-1H-1,2,4-triazol-3-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Análisis Bioquímico
Biochemical Properties
2-(5-Acetamido-1H-1,2,4-triazol-3-yl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind with specific enzymes, potentially inhibiting or activating their functions. For example, triazole derivatives are known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, 2-(5-Acetamido-1H-1,2,4-triazol-3-yl)acetic acid may interact with proteins involved in cell signaling pathways, influencing various cellular processes.
Cellular Effects
The effects of 2-(5-Acetamido-1H-1,2,4-triazol-3-yl)acetic acid on cells are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, triazole derivatives have been reported to affect the expression of genes involved in apoptosis and cell proliferation . By interacting with key signaling molecules, 2-(5-Acetamido-1H-1,2,4-triazol-3-yl)acetic acid can alter cellular responses to external stimuli, potentially leading to changes in cell growth and differentiation.
Molecular Mechanism
At the molecular level, 2-(5-Acetamido-1H-1,2,4-triazol-3-yl)acetic acid exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, triazole compounds are known to inhibit fungal cytochrome P450 enzymes, leading to antifungal effects . Additionally, 2-(5-Acetamido-1H-1,2,4-triazol-3-yl)acetic acid may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Acetamido-1H-1,2,4-triazol-3-yl)acetic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities, potentially contributing to the overall effects observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(5-Acetamido-1H-1,2,4-triazol-3-yl)acetic acid can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activities. At higher doses, toxic or adverse effects may be observed. For instance, triazole derivatives have been reported to cause hepatotoxicity and neurotoxicity at high concentrations . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with this compound.
Metabolic Pathways
2-(5-Acetamido-1H-1,2,4-triazol-3-yl)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The primary metabolic pathway for triazole compounds involves cytochrome P450 enzymes, which catalyze the oxidation and reduction reactions . These reactions lead to the formation of metabolites that may have distinct biological activities. Additionally, 2-(5-Acetamido-1H-1,2,4-triazol-3-yl)acetic acid may affect metabolic flux and alter the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 2-(5-Acetamido-1H-1,2,4-triazol-3-yl)acetic acid within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. This compound may be actively transported across cell membranes by specific transporters, facilitating its accumulation in certain tissues . Additionally, binding proteins may sequester 2-(5-Acetamido-1H-1,2,4-triazol-3-yl)acetic acid, affecting its bioavailability and distribution within the body.
Subcellular Localization
The subcellular localization of 2-(5-Acetamido-1H-1,2,4-triazol-3-yl)acetic acid can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, triazole derivatives have been shown to localize to the mitochondria, where they can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of 2-(5-Acetamido-1H-1,2,4-triazol-3-yl)acetic acid is essential for elucidating its precise mechanisms of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(acetylamino)-1H-1,2,4-triazol-3-yl]acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a nitrile or an isocyanate under acidic or basic conditions.
Acetamidation: The triazole intermediate is then acetamidated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of [5-(acetylamino)-1H-1,2,4-triazol-3-yl]acetic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
[5-(acetylamino)-1H-1,2,4-triazol-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetamido and acetic acid groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Mecanismo De Acción
The mechanism of action of [5-(acetylamino)-1H-1,2,4-triazol-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the triazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Amino-1H-1,2,4-triazol-3-yl)acetic acid: Similar structure but with an amino group instead of an acetamido group.
2-(5-Methyl-1H-1,2,4-triazol-3-yl)acetic acid: Similar structure but with a methyl group instead of an acetamido group.
Uniqueness
[5-(acetylamino)-1H-1,2,4-triazol-3-yl]acetic acid is unique due to the presence of the acetamido group, which can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for drug development and other applications where precise molecular interactions are crucial.
Propiedades
IUPAC Name |
2-(3-acetamido-1H-1,2,4-triazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-3(11)7-6-8-4(9-10-6)2-5(12)13/h2H2,1H3,(H,12,13)(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZNHGWFLBIENS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNC(=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701241672 | |
| Record name | 5-(Acetylamino)-1H-1,2,4-triazole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-33-6 | |
| Record name | 5-(Acetylamino)-1H-1,2,4-triazole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869942-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Acetylamino)-1H-1,2,4-triazole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1275869.png)



![Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B1275877.png)

![N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B1275880.png)
![Benzo[d]thiazol-6-ylboronic acid](/img/structure/B1275884.png)
![3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid](/img/structure/B1275892.png)
